1-(3-Phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea
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Description
1-(3-Phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Urea Derivatives
Alternative Synthesis Methods : The exploration of safer, environmentally friendly synthesis methods for urea derivatives highlights the shift towards reducing hazardous materials in chemical synthesis. Innovations in this area include utilizing phosgene substitutes and catalytic processes that minimize chemical waste, offering insights into the synthesis of complex urea compounds like the one mentioned (Bigi, Maggi, & Sartori, 2000).
Heterocyclic Derivatives Incorporation : Research into incorporating urea with coumarin-2-one moiety to afford new heterocyclic derivatives suggests a methodology potentially relevant to synthesizing and studying the compound (C. Int, 2019).
Biological and Pharmacological Applications
Anion Recognition Properties : The synthesis of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes demonstrates the potential of urea derivatives in anion recognition, a principle that can be applied in sensor technologies and molecular recognition studies (Singh et al., 2016).
Antitumor Activities : The development of novel 4,5‐disubstituted thiazolyl urea derivatives with promising antitumor activities indicates the therapeutic potential of complex urea compounds in medical research and drug development (Ling et al., 2008).
Material Science and Novel Compounds
- Polyurea Synthesis : The creation of new polyureas based on specific urea derivatives for applications in material science showcases the versatility of urea compounds in developing new materials with desired properties (Mallakpour & Raheno, 2003).
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-22(2)15-28-19-14-17(11-12-18(19)25(3)20(22)26)24-21(27)23-13-7-10-16-8-5-4-6-9-16/h4-6,8-9,11-12,14H,7,10,13,15H2,1-3H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDXHBCKVBJNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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